molecular formula C17H14ClNO2S2 B2492146 3-chloro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide CAS No. 1797063-77-4

3-chloro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide

Cat. No.: B2492146
CAS No.: 1797063-77-4
M. Wt: 363.87
InChI Key: WTEJWGGUDLXQKV-UHFFFAOYSA-N
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Description

3-chloro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide is a complex organic compound featuring a benzamide core substituted with a chlorinated phenyl group and a thiophene moiety

Mechanism of Action

Mode of Action

This is a common mechanism of action for many drugs that contain the thiophene nucleus .

Biochemical Pathways

. This suggests that the compound may interact with multiple biochemical pathways.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the nature of the sulfur reagent can have an essential impact on reaction selectivity . More research is needed to fully understand how environmental factors influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach starts with the chlorination of benzamide to introduce the chloro group. This is followed by the formation of the thiophene ring through a series of cyclization reactions involving sulfur reagents and carbonyl compounds . The final step involves the coupling of the thiophene derivative with the chlorinated benzamide under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones, while reduction of the carbonyl group results in alcohols. Substitution reactions can yield a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Chemistry

In chemistry, 3-chloro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The presence of the thiophene ring, known for its biological activity, suggests that this compound could exhibit anti-inflammatory, antimicrobial, or anticancer properties. Studies are ongoing to determine its efficacy and safety in various biological systems.

Industry

In industry, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (OLEDs). Its structural properties may enhance the performance of these materials in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2-acetylthiophene and 3-thiophenemethanol share the thiophene ring structure and exhibit similar chemical reactivity.

    Benzamide derivatives: Compounds such as 3-chlorobenzamide and N-(2-thiophenylmethyl)benzamide have structural similarities and may exhibit comparable biological activities.

Uniqueness

What sets 3-chloro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide apart is the combination of the chlorinated benzamide and the thiophene moiety, which may confer unique properties not seen in simpler analogs. This combination could enhance its binding affinity to biological targets or improve its stability under various conditions.

Properties

IUPAC Name

3-chloro-N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2S2/c18-13-3-1-2-11(8-13)17(21)19-9-14-4-5-15(23-14)16(20)12-6-7-22-10-12/h1-8,10,16,20H,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEJWGGUDLXQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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